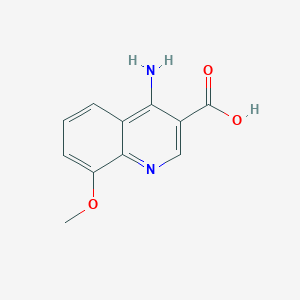

4-Amino-8-Methoxychinolin-3-carbonsäure

Übersicht

Beschreibung

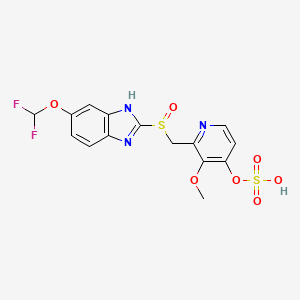

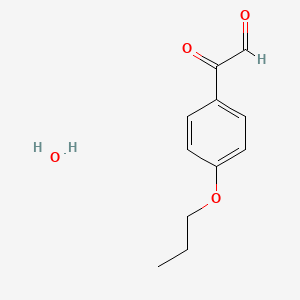

4-Amino-8-methoxyquinoline-3-carboxylic acid is a chemical compound that is offered by various chemical suppliers for experimental and research use . Its molecular formula is C11H10N2O3 .

Synthesis Analysis

Quinoline, the core structure of 4-Amino-8-methoxyquinoline-3-carboxylic acid, has versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 4-Amino-8-methoxyquinoline-3-carboxylic acid consists of a quinoline core with an amino group at the 4-position and a methoxy group at the 8-position . The carboxylic acid group is attached to the 3-position of the quinoline ring .Chemical Reactions Analysis

Quinoline and its analogs, including 4-Amino-8-methoxyquinoline-3-carboxylic acid, have been the subject of numerous studies due to their wide range of biological and pharmaceutical activities . They can undergo various chemical reactions, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical and Chemical Properties Analysis

Amino acids, including 4-Amino-8-methoxyquinoline-3-carboxylic acid, are generally colorless, crystalline solids . They have high melting points, are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol . Amino acids are also amphoteric in nature, meaning they can act as both acids and bases due to the presence of both amine and carboxylic groups .Wissenschaftliche Forschungsanwendungen

Organische Synthese

Chinolin-Derivate werden häufig in der organischen Synthese eingesetzt, da sie scharfe kolorimetrische und fluorogene Reaktionen zeigen, die in physiologischen Bedingungen und Lebensmittelzusatzstoffen nützlich sind .

Nanotechnologie

Carbonsäuren, einschließlich Chinolin-Derivaten, wurden in der Oberflächenmodifizierung von Kohlenstoffnanoröhren eingesetzt, wobei sie Anwendungen in der Produktion von Polymer-Nanomaterialien haben .

Medizinische Chemie

Chinoline haben verschiedene biologische Aktivitäten gezeigt, wie z. B. antimalarielle, antibakterielle und Antikrebs-Eigenschaften. Sie werden häufig als Leitstrukturen in der Arzneimittelentwicklung eingesetzt .

Strukturelle Modifikation von Naturprodukten

Aminosäuren, einschließlich derer, die von Chinolin-Verbindungen abgeleitet sind, wurden in Naturprodukte wie Ginsenoside eingeführt, um deren Aktivität gegen menschliche Tumorzelllinien zu verbessern .

Wirkmechanismus

While the specific mechanism of action for 4-Amino-8-methoxyquinoline-3-carboxylic acid is not mentioned in the search results, it’s worth noting that similar compounds, such as tranexamic acid, work as antifibrinolytics . Tranexamic acid, a synthetic analog of the amino acid lysine, serves as an antifibrinolytic by reversibly binding four to five lysine receptor sites on plasminogen . This decreases the conversion of plasminogen to plasmin, preventing fibrin degradation and preserving the framework of fibrin’s matrix structure .

Zukünftige Richtungen

4-Amino-8-methoxyquinoline-3-carboxylic acid is currently offered by various chemical suppliers for experimental and research use . The future directions of this compound will likely depend on the results of ongoing and future research studies. It’s important to note that the specific future directions for this compound were not found in the search results.

Eigenschaften

IUPAC Name |

4-amino-8-methoxyquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-8-4-2-3-6-9(12)7(11(14)15)5-13-10(6)8/h2-5H,1H3,(H2,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCXQCSUKAOKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C(C(=CN=C21)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652857 | |

| Record name | 4-Amino-8-methoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018127-99-5 | |

| Record name | 4-Amino-8-methoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-14C](/img/structure/B1499918.png)